molecular formula C18H17F2N5O B2741550 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine CAS No. 2380084-56-8

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine

Cat. No.: B2741550
CAS No.: 2380084-56-8
M. Wt: 357.365
InChI Key: MRNAWTVOPXPQGE-UHFFFAOYSA-N
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Description

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine is a complex organic compound that belongs to the class of azetidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorine and a fluorophenyl group, an oxazole ring, and an azetidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate fluorinated aromatic aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using fluorinated benzene derivatives.

    Formation of the oxazole ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable diamine and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Major Products

Major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its ability to interact with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the particular target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives with fluorinated aromatic rings and heterocyclic substituents, such as:

  • 1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine
  • 1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine

Uniqueness

The uniqueness of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O/c1-24(6-14-9-26-11-23-14)15-7-25(8-15)18-16(20)17(21-10-22-18)12-2-4-13(19)5-3-12/h2-5,9-11,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNAWTVOPXPQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=COC=N1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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